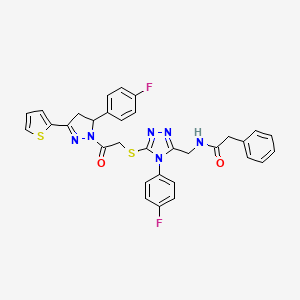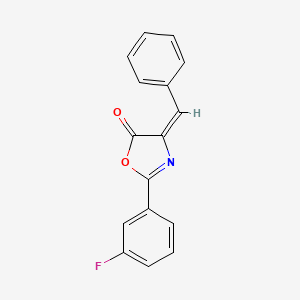
6-((4-(4-fluorophenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "6-((4-(4-fluorophenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione" is a complex molecule that appears to be related to various pyrimidine dione derivatives. These derivatives have been studied for their potential biological activities, such as urease inhibition and herbicidal effects. The pyrimidine core is a common structure in many pharmaceuticals and agrochemicals, and modifications to this core can lead to compounds with diverse biological activities .
Synthesis Analysis
The synthesis of related pyrimidine dione derivatives typically involves the cyclization of various starting materials, such as amino pyridines or substituted ureas, with other reagents to form the pyrimidine core. For instance, the synthesis of 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones involves reacting 4-methyl-2-aminopyridine with diethylmalonate, followed by condensation with different amino components to yield a variety of substituted derivatives . Similarly, the synthesis of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds is achieved by cyclization of trifluoroacetoacetate ethyl with substituted urea .
Molecular Structure Analysis
The molecular structure of pyrimidine dione derivatives is characterized by the presence of a pyrimidine ring, which is a six-membered heterocyclic ring containing two nitrogen atoms. Substituents on the pyrimidine ring, such as fluorophenyl or nitrobenzyl groups, can significantly influence the chemical and biological properties of the compound. The use of nuclear magnetic resonance (NMR) and elemental analysis is common for confirming the structures of synthesized compounds .
Chemical Reactions Analysis
The chemical reactivity of pyrimidine dione derivatives can involve various reactions, such as electrophilic substitution. For example, electrophilic substitution reactions, including the Vilsmeier-Haack reaction, bromination, and nitration, have been used to introduce formyl, bromo, and nitro groups into the thieno[2,3-d]pyrimidine ring system . These reactions expand the diversity of the pyrimidine derivatives and can be tailored to achieve desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine dione derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the pyrimidine ring. The introduction of electron-withdrawing or electron-donating groups can affect these properties and, consequently, the biological activity of the compounds. For instance, the presence of a trifluoromethyl group has been shown to confer good herbicidal activities in some pyrimidine dione derivatives . The urease inhibition activity of these compounds is typically assessed using in vitro assays, such as the phenol hypochlorite method, to determine their potential as therapeutic agents .
科学的研究の応用
Synthesis and Biological Activity
The chemical compound of interest, while not directly studied, falls within a broader category of pyrimidine derivatives that have been synthesized and evaluated for various biological activities. Research on similar compounds has led to the development of derivatives with significant larvicidal activity against certain larvae species. For example, a study on the synthesis and biological activity of pyrimidine linked with morpholinophenyl derivatives revealed that certain compounds exhibited significant larvicidal activity, offering potential as insecticides or in vector control strategies (Gorle et al., 2016).
Structural and Spectral Analysis
Another facet of research on pyrimidine derivatives involves their structural and spectral analysis through advanced techniques such as NMR, UV-visible, and FT-IR spectroscopy, alongside computational exploration. A study reported the efficient synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives and their detailed characterization, demonstrating the potential of these compounds for various applications in material science and pharmacology due to their unique electronic structures (Ashraf et al., 2019).
Oxidation and Isomerism Studies
Research on the oxidation and isomerism of thietane-containing heterocycles, closely related to the structure of interest, has provided insights into the synthesis of novel derivatives with potential pharmaceutical applications. Such studies explore the optimal conditions for oxidation processes and the resulting isomeric forms, contributing to the development of new chemical entities (Meshcheryakova et al., 2014).
Herbicidal Activities
Investigations into the herbicidal activities of pyrimidine-2,4(1H,3H)-dione compounds have shown that specific derivatives possess high efficacy against certain plant species, indicating potential agricultural applications. For instance, a study on 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds revealed promising herbicidal activities, suggesting a pathway for developing new herbicides (Huazheng, 2013).
Anticancer Activity
The anticancer activity of N-substituted indole derivatives, which share structural similarities with the compound of interest, has been a significant area of research. Such studies aim to identify novel therapeutic agents by examining their efficacy against various cancer cell lines, highlighting the potential of pyrimidine derivatives in oncology (Kumar & Sharma, 2022).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a pyrimidine-2,4(1H,3H)-dione with a 4-nitrobenzylthiol followed by a 1,3-dipolar cycloaddition reaction with an azide intermediate. The resulting triazole intermediate is then reacted with a 4-fluorophenyl boronic acid to form the final product.", "Starting Materials": [ "Pyrimidine-2,4(1H,3H)-dione", "4-nitrobenzylthiol", "Sodium azide", "4-fluorophenyl boronic acid", "Palladium catalyst", "Base" ], "Reaction": [ "Step 1: Pyrimidine-2,4(1H,3H)-dione is reacted with 4-nitrobenzylthiol in the presence of a base to form the intermediate 4-nitrobenzylthio-pyrimidine-2,4(1H,3H)-dione.", "Step 2: The intermediate from step 1 is then reacted with sodium azide in the presence of a palladium catalyst to form the triazole intermediate.", "Step 3: The triazole intermediate is then reacted with 4-fluorophenyl boronic acid in the presence of a palladium catalyst to form the final product, 6-((4-(4-fluorophenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione." ] } | |
CAS番号 |
852154-43-9 |
製品名 |
6-((4-(4-fluorophenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione |
分子式 |
C20H15FN6O4S |
分子量 |
454.44 |
IUPAC名 |
6-[[4-(4-fluorophenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H15FN6O4S/c21-13-3-7-15(8-4-13)26-17(9-14-10-18(28)23-19(29)22-14)24-25-20(26)32-11-12-1-5-16(6-2-12)27(30)31/h1-8,10H,9,11H2,(H2,22,23,28,29) |
InChIキー |
USWOBRGLUYMXJW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CSC2=NN=C(N2C3=CC=C(C=C3)F)CC4=CC(=O)NC(=O)N4)[N+](=O)[O-] |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-methoxyphenyl)-2-[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide](/img/structure/B2528917.png)
![2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid](/img/structure/B2528918.png)


![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2528926.png)
![(4-methyl-1,2,3-thiadiazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2528927.png)
![(Z)-methyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2528928.png)
![N-({1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2528931.png)

![N-(2,6-dimethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2528934.png)

![{3-Oxa-6-azatricyclo[6.1.1.0,1,6]decan-4-yl}methanamine](/img/structure/B2528937.png)
